N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPZJFFBCSRGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816921 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H10BrN3S. The compound features a thiazole ring, which is known for its pharmacological properties, along with bromophenyl and pyridyl substituents that enhance its biological interactions. The thiazole moiety contributes to the compound's reactivity and potential therapeutic applications.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of thiazole compounds exhibit promising antimicrobial effects. For instance, studies have shown that certain derivatives demonstrate activity comparable to standard antibiotics such as norfloxacin and antifungals like fluconazole .
| Compound | Activity Type | Comparison Standard |
|---|---|---|
| This compound | Antibacterial | Norfloxacin |
| This compound | Antifungal | Fluconazole |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Notably, compounds derived from this scaffold have shown selective antiproliferative activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) . The results indicate that some derivatives exhibit low toxicity towards normal cells while effectively inhibiting cancer cell growth.
Case Study: Anticancer Screening
In a study evaluating the anticancer efficacy of thiazole derivatives, this compound was found to be one of the most active compounds against the MCF7 cell line, with an IC50 value comparable to 5-fluorouracil, a standard chemotherapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely linked to their structural features. Modifications on the thiazole ring and substituents significantly influence their pharmacological profiles. For example, the presence of halogen atoms (like bromine) on the phenyl ring enhances antimicrobial potency, while lipophilic groups improve anticancer activity by facilitating better interactions with cellular targets .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding modes of this compound with various biological targets. These studies suggest that the compound can effectively interact with specific receptors involved in cancer progression and microbial resistance mechanisms .
Scientific Research Applications
Synthesis of N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine
The synthesis of this compound typically involves the reaction of 4-bromobenzenamine with thiazole derivatives. The synthesis pathway often includes:
- Formation of Thiazole Ring : Utilizing appropriate thioamide and halogenated compounds.
- Substitution Reactions : Introducing the pyridine moiety through nucleophilic substitution.
- Purification : Employing chromatographic techniques to isolate the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, a series of derivatives were synthesized and tested against various bacterial and fungal strains. The findings indicated that some compounds exhibited comparable efficacy to standard antibiotics such as norfloxacin and fluconazole, showcasing their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been extensively investigated. A notable study evaluated its derivatives against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay. Results showed that certain derivatives possessed significant cytotoxicity, with one compound demonstrating an IC50 value comparable to that of 5-fluorouracil, a standard chemotherapy drug .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole and pyridine rings significantly affect biological activity. Key observations include:
- Bromine Substitution : The presence of bromine at the para position on the phenyl ring enhances antimicrobial activity.
- Pyridine Variations : Different substitutions on the pyridine ring can lead to variations in anticancer activity, with electron-withdrawing groups generally increasing potency .
Case Study 1: Anticancer Screening
In a comprehensive study, various derivatives of this compound were synthesized and screened for anticancer activity against several cancer cell lines including MCF7 and HepG2. The most promising derivative showed an IC50 value indicating potent anticancer effects, suggesting its potential for further development as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of synthesized thiazole derivatives against resistant strains of bacteria. The results indicated that specific modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, supporting the notion that these compounds could be developed into new antimicrobial agents .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom on the phenyl ring participates in nucleophilic substitution reactions under mild conditions:
Example : Reaction with phenylboronic acid produces biaryl derivatives, enhancing π-conjugation for optoelectronic applications .
Functionalization at the Thiazole Amine
The primary amine on the thiazole ring undergoes electrophilic reactions:
| Reaction | Reagent | Product | Application | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride | N-acetyl derivative | Bioactivity modulation | |
| Schiff base formation | 4-nitrobenzaldehyde | Imine-linked hybrid | Anticancer studies |
Notable finding : Acylation improves metabolic stability, as demonstrated in analogues tested against MCF7 cancer cells .
Coordination Chemistry
The pyridyl nitrogen acts as a ligand in metal complexes:
| Metal Salt | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(II) chloride | Octahedral geometry | 4.2 ± 0.1 | |
| Pd(II) acetate | Square-planar | 5.8 ± 0.3 |
These complexes exhibit enhanced antimicrobial activity compared to the parent compound .
Electrophilic Aromatic Substitution
The electron-rich thiazole ring undergoes regioselective halogenation:
| Reaction | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Bromination | Br₂, CHCl₃ | 5-bromo-thiazole derivative | >90% at C5 | |
| Nitration | HNO₃, H₂SO₄ | 5-nitro-thiazole derivative | 85% at C5 |
Biological Activity-Driven Modifications
Derivatives of this compound show promise in medicinal chemistry:
-
Antimicrobial activity : Chloroacetamide derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) .
-
Anticancer activity : Pyridine hybrids exhibit IC₅₀ values of 5.71 µM against MCF7 cells .
Stability and Degradation
The compound degrades under strong acidic or oxidative conditions:
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| 1M HCl | Hydrolysis of thiazole | 2.5 hours | |
| H₂O₂ (30%) | Sulfoxidation | 45 minutes |
Comparative Reactivity
A comparison with analogues highlights structural influences:
| Compound | Reaction Rate (Suzuki Coupling) | Bioactivity (IC₅₀, MCF7) |
|---|---|---|
| N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine | 1.0 (reference) | 5.71 µM |
| N-(4-chlorophenyl)-4-(3-pyridyl)thiazol-2-amine | 0.8 | 7.20 µM |
| N-(4-fluorophenyl)-4-(3-pyridyl)thiazol-2-amine | 1.2 | 6.85 µM |
Key trend : Electron-withdrawing groups (Br > Cl > F) enhance reactivity in cross-coupling but reduce bioactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
(a) Pyridyl Positional Isomers
- N-(4-Bromophenyl)-4-(2-Pyridyl)Thiazol-2-Amine (PubChem ID): This isomer, with a 2-pyridyl group, has been cataloged but lacks detailed biological data. Positional differences in the pyridyl group (2- vs. 3-) may alter hydrogen bonding and π-stacking interactions in target proteins .
- N-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]Pyridin-2-Amine (): A biphenyl analog with a pyridin-2-amine substituent showed antiproliferative activity against cancer cells, highlighting the importance of the pyridyl group’s electronic configuration .
(b) Benzylidene Derivatives
Schiff base analogs, such as N-(4-Bromobenzylidene)-4-(4-Bromophenyl)Thiazol-2-Amine (Z11) (), exhibit higher melting points (149–153°C) compared to non-brominated derivatives, suggesting enhanced stability due to halogen interactions. These compounds also demonstrated antimicrobial activity, with para-bromo substituents improving potency .
Physicochemical Properties
Key Research Findings
- Halogen Effects : Para-bromo substituents enhance thermal stability and bioactivity by increasing lipophilicity and electron-withdrawing effects .
- Heterocyclic Moieties : Pyridyl groups improve solubility and target engagement compared to purely aromatic substituents (e.g., phenyl), as seen in kinase inhibitors .
- Limitations : The 3-pyridyl isomer lacks direct pharmacological data, necessitating further studies to validate its efficacy and toxicity profile.
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a cyclocondensation mechanism, where the α-halo ketone (4-bromoacetophenone) reacts with thiourea to form a thioamide intermediate. Subsequent nucleophilic attack by the aldehyde (3-pyridinecarboxaldehyde) generates the thiazole ring. Key optimization parameters include:
-
Catalyst loading : Iodine (0.5–1.5 mol%) enhances cyclization efficiency, with excess leading to side reactions.
-
Solvent selection : Ethanol or toluene under reflux (80–100°C) achieves optimal yields.
-
Reaction time : 8–12 hours balances completeness and decomposition risks.
The intermediate 4-(4-bromophenyl)thiazol-2-amine is isolated and characterized before coupling with the pyridyl moiety. Spectral data for the intermediate include an IR stretch at 817 cm⁻¹ (N–H bending) and 666 cm⁻¹ (C–Br stretching), confirming structural integrity.
Yield and Physicochemical Properties
Under optimized conditions, this method yields 70–85% of the target compound. Physicochemical properties align with literature values:
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₀BrN₃S |
| Molecular weight | 332.22 g/mol |
| Melting point | 162–164°C (Lit: 164–165°C) |
| Rf value (TLC) | 0.38 (ethyl acetate/hexane 1:3) |
Metal-Catalyzed Cross-Coupling Strategies
Transition-metal catalysis offers a modular route to introduce the 3-pyridyl group post-thiazole ring formation. The Suzuki-Miyaura coupling is particularly effective, leveraging palladium complexes to couple halogenated thiazoles with pyridylboronic acids.
Synthesis of 4-Bromo-thiazol-2-amine Intermediate
A halogenated precursor, 4-bromo-thiazol-2-amine , is synthesized via bromination of the thiazole ring using N-bromosuccinimide (NBS) in dichloromethane. NMR analysis reveals a singlet at 7.57 ppm for the thiazole C–H proton.
Suzuki Coupling with 3-Pyridylboronic Acid
The brominated intermediate reacts with 3-pyridylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a dioxane/water mixture. Key parameters:
-
Base : Na₂CO₃ (2 equiv.) ensures deprotonation and transmetallation.
Post-coupling, the amine group at position 2 is functionalized with 4-bromoaniline via Buchwald-Hartwig amination, employing Xantphos as a ligand and Cs₂CO₃ as the base.
Fe(II)-Phthalocyanine Catalyzed Amination
Drawing from methodologies in green chemistry, Fe(II) phthalocyanine (Fe(II)Pc) catalyzes the direct amination of 4-(3-pyridyl)thiazol-2-amine with 4-bromophenyl alcohol.
Reaction Conditions and Mechanistic Insights
-
Catalyst : Fe(II)Pc (1 mol%) in toluene at 100°C.
-
Base : NaOtBu (2 equiv.) facilitates hydrogen borrowing, enabling alcohol activation.
-
Yield : 72–87% after 12 hours, comparable to traditional methods.
This approach avoids halogenated intermediates, aligning with sustainable chemistry principles.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch synthesis | 70–85 | >95% | One-pot synthesis | Requires halogenated substrates |
| Suzuki coupling | 80–90 | >98% | Modular pyridyl introduction | Multi-step, costly catalysts |
| Fe(II)Pc catalysis | 72–87 | >94% | Eco-friendly, mild conditions | Longer reaction time |
Spectral Characterization and Validation
NMR Spectroscopy
IR Spectroscopy
Industrial-Scale Considerations and Challenges
Scaling these methods necessitates addressing:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine and its analogues?
- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-halo ketones. For example, intermediates like 4-(4-bromophenyl)thiazol-2-amine are synthesized by reacting 1-(4-bromophenyl)ethenone with thiourea in ethanol under reflux (72–96 hours), followed by purification via recrystallization . Modifications to the thiazole core (e.g., introducing pyridyl groups) involve coupling reactions using palladium catalysts or nucleophilic aromatic substitution .
- Key Data : Typical yields range from 60–75%, with melting points (e.g., 140–148°C) and spectroscopic data (¹H NMR: δ 7.2–8.5 ppm for aromatic protons) used to confirm purity .
Q. How are structural and purity characteristics validated for this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., pyridyl protons at δ 8.3–8.7 ppm, bromophenyl protons at δ 7.4–7.8 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., ~370–400 m/z for derivatives) .
- X-ray Crystallography : Used to resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between thiazole NH and pyridyl N) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of 4-(4-bromophenyl)thiazol-2-amine derivatives?
- Methodology :
- In Vitro Assays : Test antimicrobial/anticancer activity against cell lines (e.g., MIC values for E. coli or IC₅₀ values for cancer cells). The para-bromo group enhances activity due to electron-withdrawing effects, increasing electrophilicity of the thiazole core .
- Substituent Effects : Electron-donating groups (e.g., methoxy) at the phenyl ring reduce activity, while halogens (Br, Cl) improve potency .
- Data :
| Derivative | Substituent | IC₅₀ (µM) |
|---|---|---|
| Br (para) | 4-bromophenyl | 2.1 |
| Cl (para) | 4-chlorophenyl | 3.8 |
| OCH₃ (para) | 4-methoxyphenyl | >10 |
Q. How can computational methods predict intermolecular interactions and binding modes of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, HOMO localization on the thiazole ring suggests nucleophilic attack sites .
- Molecular Docking : Simulate binding to targets (e.g., SK channels, DNA). Pyridyl and bromophenyl moieties form π-π stacking with aromatic residues, while the thiazole NH hydrogen-bonds to polar residues .
Q. What strategies optimize synthetic yield and scalability for This compound?
- Methodology :
- Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency (yield >70%) compared to Cu-based catalysts .
- Solvent Optimization : Ethanol/THF mixtures reduce side reactions (e.g., hydrolysis) vs. pure DMF .
- Reaction Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) ensures completion before workup .
Contradictions and Resolutions in Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
